molecular formula C14H10BrN3O2S2 B14165015 1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)-

Cat. No.: B14165015
M. Wt: 396.3 g/mol
InChI Key: MNYBJMFHRWUTSD-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)- is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrrolopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)- typically involves multi-step organic reactions One common synthetic route starts with the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl groupThe reaction conditions often require precise control of temperature and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)- involves its interaction with molecular targets such as the FGFR family. By binding to the FGFRs, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt. This inhibition results in reduced cell proliferation, migration, and survival, which are critical processes in cancer progression .

Comparison with Similar Compounds

Compared to other pyrrolopyridine derivatives, 1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)- stands out due to its unique combination of a bromine atom and a phenylsulfonyl group. Similar compounds include:

Properties

Molecular Formula

C14H10BrN3O2S2

Molecular Weight

396.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine-3-carbothioamide

InChI

InChI=1S/C14H10BrN3O2S2/c15-9-6-11-12(13(16)21)8-18(14(11)17-7-9)22(19,20)10-4-2-1-3-5-10/h1-8H,(H2,16,21)

InChI Key

MNYBJMFHRWUTSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(=S)N

Origin of Product

United States

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